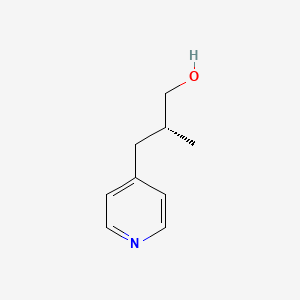
(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol, also known as MP4, is a chiral compound that has been gaining attention in the scientific community due to its potential applications in various fields. MP4 is a derivative of pyridine and has a unique structure that makes it a promising candidate for use in drug discovery, catalysis, and material science.
Mecanismo De Acción
The mechanism of action of (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cancer cell proliferation. (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol has been shown to inhibit the activity of histone deacetylases, which play a key role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol has a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol in lab experiments is its high purity and single enantiomer structure. This makes it a useful tool for studying chiral chemistry and asymmetric catalysis. However, one limitation of using (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol is its relatively high cost compared to other reagents.
Direcciones Futuras
There are several potential future directions for research involving (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol. One area of interest is the development of (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol and its potential applications in catalysis and material science.
Métodos De Síntesis
The synthesis of (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol can be achieved through a multi-step process involving the reaction of pyridine with various reagents. One of the most common methods for synthesizing (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol involves the reaction of pyridine with 2-methyl-3-bromo-1-propanol in the presence of a base such as potassium carbonate. This reaction results in the formation of (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol as a single enantiomer.
Aplicaciones Científicas De Investigación
(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol has been the subject of several scientific studies due to its potential applications in drug discovery. It has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol has been found to have potential as a chiral ligand for use in asymmetric catalysis.
Propiedades
IUPAC Name |
(2R)-2-methyl-3-pyridin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-11)6-9-2-4-10-5-3-9/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKBVKJZIZSPLL-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=NC=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

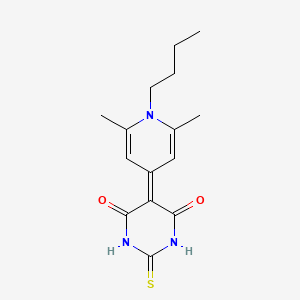

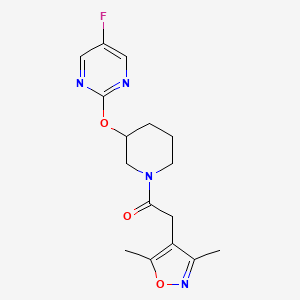
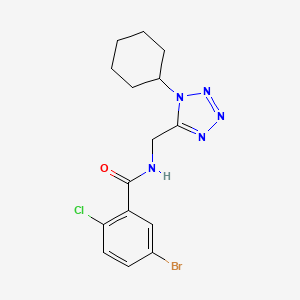
![trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde](/img/structure/B2768323.png)
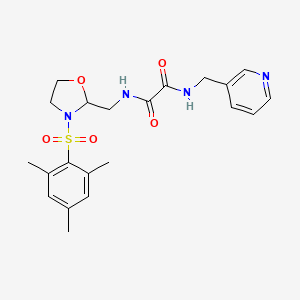
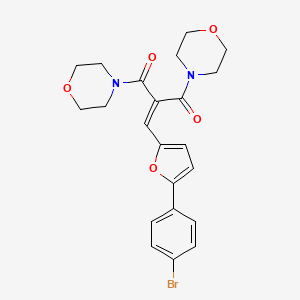
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2768327.png)

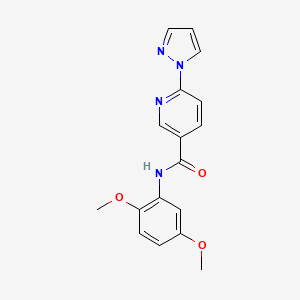
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2768332.png)
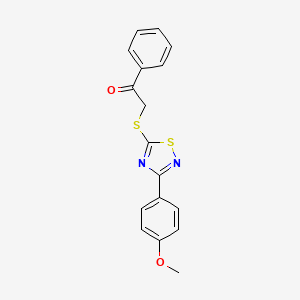
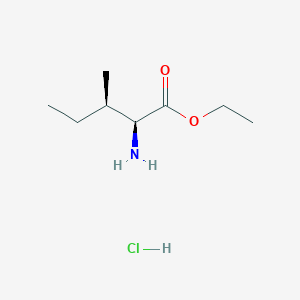
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2768336.png)